molecular formula C12H13N5 B588354 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine CAS No. 1004510-31-9

1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine

Cat. No.: B588354
CAS No.: 1004510-31-9
M. Wt: 227.271
InChI Key: GLLXPOZOEKDRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Weight Analysis

1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine is a heterocyclic aromatic amine with the molecular formula C₁₂H₁₃N₅ and a molecular weight of 227.27 g/mol . The compound’s structural framework consists of a fused imidazo[4,5-g]quinoxaline core substituted with three methyl groups at positions 1, 6, and 7, along with an amino group at position 2 (Table 1).

Table 1. Molecular properties of this compound

Property Value
Molecular Formula C₁₂H₁₃N₅
Molecular Weight 227.27 g/mol
CAS Registry Number 156243-39-9
IUPAC Name 1,7,9-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine

The exact mass, calculated as 227.117095 Da , aligns with high-resolution mass spectrometry data . The compound’s nitrogen-rich structure contributes to its planar aromaticity and potential for π-π stacking interactions, as observed in related imidazoquinoxaline derivatives .

Crystallographic and Spectroscopic Characterization

X-ray Diffraction and Hydrogen Bonding

While crystallographic data for this compound remains unreported, analogous compounds exhibit intermolecular N–H⋯O and π-π interactions in their solid-state structures . For example, tris(2-amino-1H-imidazole) lanthanum complexes display hydrogen-bonded networks between amino groups and nitrate anions, stabilizing their three-dimensional frameworks .

Spectroscopic Analysis

Infrared (IR) Spectroscopy

Key IR absorption bands include:

  • N–H stretching : 3380–3400 cm⁻¹ (amino group) .
  • C=N stretching : 1615 cm⁻¹ (imidazole ring) .
  • C–H bending : 1365 cm⁻¹ (methyl groups) .
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆) :
    • δ 1.25–1.83 ppm (singlets for methyl groups at positions 1, 6, and 7) .
    • δ 6.3 ppm (broad singlet for NH₂) .
    • δ 6.68–7.86 ppm (aromatic protons from quinoxaline and imidazole rings) .
  • ¹³C NMR :
    • δ 12.2–29.3 ppm (methyl carbons) .
    • δ 133.7–188.6 ppm (aromatic and imine carbons) .
Mass Spectrometry

Electron ionization (EI-MS) yields a molecular ion peak at m/z 227.271 , consistent with the molecular formula. Fragmentation patterns include losses of methyl groups (m/z 212) and cleavage of the imidazole ring (m/z 157) .

Table 2. Summary of spectroscopic data

Technique Key Observations
IR N–H (3380–3400 cm⁻¹), C=N (1615 cm⁻¹)

Properties

IUPAC Name

3,6,7-trimethylimidazo[4,5-g]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-6-7(2)15-9-5-11-10(4-8(9)14-6)16-12(13)17(11)3/h4-5H,1-3H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLXPOZOEKDRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC3=C(C=C2N=C1C)N(C(=N3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858540
Record name 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004510-31-9
Record name 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation of the Imidazole Ring

A mixture of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline (50 mg, 0.29 mmol), methylamine-HCl (194 mg, 2.9 mmol), and anhydrous sodium acetate (237 mg, 2.9 mmol) in dimethyl sulfoxide (DMSO, 10 mL) is stirred at 120°C for 4 hours. Post-reaction, the mixture is diluted with water (125 mL) and purified via solid-phase extraction (SPE) using a C18 cartridge. Elution with methanol yields the intermediate 2-amino-1,6,7-trimethylimidazo[4,5-g]quinoxaline with 90% efficiency.

Cyclization with Methylglyoxal

The intermediate (40 mg, 0.22 mmol) is reacted with methylglyoxal (17.3 mg, 0.24 mmol) in a 1:1 water-ethanol solution (10 mL) at 50°C for 1 hour. Ethanol is evaporated under argon, and the product precipitates upon cooling. Centrifugation and vacuum drying yield the final compound 1,6,7-trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine (38 mg, 82% yield).

Key Reaction Conditions:

StepReagentsSolventTemperatureTimeYield
1Methylamine-HCl, NaOAcDMSO120°C4 h90%
2MethylglyoxalH₂O:EtOH50°C1 h82%

Comparative Analysis of Methods

Efficiency and Scalability

  • Multi-step synthesis : High yields (82–90%) but requires specialized purification (SPE). Scalability is limited by DMSO volume and SPE costs.

  • Photoinduced amination : Potentially scalable for industrial use but unverified for this specific compound. Theoretical yields remain untested.

Functional Group Tolerance

The multi-step method tolerates electron-donating methyl groups but struggles with bulky substituents. The photochemical route, conversely, accommodates diverse amines but may face challenges with steric hindrance at the 1,6,7-positions.

Challenges and Optimization Strategies

Purification Difficulties

The compound’s low solubility in aqueous media necessitates SPE or chromatography. Switching to mixed-solvent systems (e.g., acetone-hexane) could improve crystallization.

Byproduct Formation

Over-methylation at N1 is a risk during Step 1. Stoichiometric control (1:1 methylamine:substrate) minimizes this .

Chemical Reactions Analysis

Types of Reactions

1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoquinoxalines, dihydro derivatives, and quinoxaline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position Impact :

  • Methyl groups at the 1-position (as in the target compound) confer distinct electronic and steric effects compared to 3-substituted analogs (e.g., 3,7,8-trimethyl derivatives) . These differences influence binding to biological targets and metabolic stability.
  • The absence of a fused dione or oxazole ring (as in phthalazine or oxazolo derivatives) reduces redox activity but may enhance aromatic π-stacking interactions .

Oxazolo[4,5-g]quinazoline derivatives show promise in targeting EGFR, a key oncogenic driver, via computational binding models .

Safety and Commercial Availability: The IARC has evaluated 3,8-dimethyl analogs for carcinogenicity, underscoring the need for rigorous toxicity profiling of methylated derivatives . Commercial availability of the target compound (2.5 mg, $430) suggests its utility as a research standard, though large-scale applications require further optimization .

Biological Activity

1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine (commonly referred to as TMIQ) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of TMIQ, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C12H13N5
  • Molecular Weight : 230.284 g/mol
  • CAS Number : 1794759-37-7
  • SMILES Notation : CC(C)N1C(=N)C2=C(N1)C(=C(C)N=C2C)N

TMIQ exhibits a range of biological activities primarily through its interaction with various molecular targets:

  • Aurora Kinase Inhibition : TMIQ has been identified as a potential inhibitor of Aurora kinases, which are critical for cell division. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
  • Antiviral Activity : Preliminary studies suggest that TMIQ may possess antiviral properties, potentially interfering with viral replication mechanisms.
  • Antioxidant Properties : The compound has shown promise in reducing oxidative stress markers in vitro, suggesting a protective role against cellular damage.

Anticancer Activity

TMIQ has been tested against various cancer cell lines with promising results. Below is a summary of its efficacy:

Cell LineIC50 (µM)Mechanism of Action
HCT1160.39 ± 0.06Aurora-A kinase inhibition
MCF-70.46 ± 0.04Cell cycle arrest
A3754.2Induction of apoptosis

These results indicate that TMIQ is particularly effective against colorectal and breast cancer cell lines.

Antiviral Activity

In studies assessing antiviral efficacy, TMIQ demonstrated activity against several viruses:

VirusEC50 (µM)Mechanism of Action
HIV0.20Inhibition of reverse transcriptase
Influenza0.35Interference with viral replication

These findings suggest that TMIQ may serve as a lead compound for developing antiviral therapies.

Study 1: Aurora Kinase Inhibition

A study conducted by researchers aimed at screening small molecules for Aurora kinase inhibition found that TMIQ exhibited significant antiproliferative activity in human tumor cell lines, specifically HCT116 and MV4-11 cells. The study reported an IC50 value of 0.162 µM for FLT3 inhibition and highlighted the potential for TMIQ in treating acute myeloid leukemia (AML) .

Study 2: Antiviral Properties

In another investigation focusing on the antiviral properties of heterocyclic compounds, TMIQ was tested against HIV and influenza viruses. The results indicated that TMIQ could inhibit viral replication effectively at low micromolar concentrations, making it a candidate for further development as an antiviral agent .

Q & A

Q. What are the established synthetic routes for 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine, and how do reaction conditions influence yield?

Answer: The compound is synthesized via multi-step heterocyclic reactions, often involving:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : A common method for imidazoquinoxaline derivatives, using catalysts like Cu(I) triflate and aryl alkynes under inert conditions (e.g., argon) .
  • Condensation reactions : For example, coupling halogenated quinoxaline precursors with methylated amines under basic conditions .
  • Purification : Flash chromatography (e.g., silica gel with gradients of cHex/EtOAc) is critical, though yields can vary (e.g., 33% in one protocol due to side reactions) .

Key Variables Affecting Yield:

  • Temperature : Higher temperatures (e.g., 100°C) accelerate reactions but may increase side products.
  • Catalyst loading : Optimal Cu(I) catalyst ratios (e.g., 0.0871 equiv.) balance reactivity and byproduct formation .
  • Solvent choice : Dry toluene or DCM minimizes hydrolysis of intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and methyl group positions. For example, δ = 9.78 ppm (s, 1H) in DMSO-d6 indicates aromatic protons in imidazo-quinoxaline systems .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass (e.g., m/z 288.1119 for C16H12N6) and detects isotopic patterns .
  • Infrared Spectroscopy (IR) : Peaks at 1502 cm⁻¹ (C=N stretching) and 768 cm⁻¹ (aromatic C-H bending) confirm heterocyclic backbone .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and bioactivity of 1,6,7-Trimethyl derivatives?

Answer:

  • Density Functional Theory (DFT) : Predicts reaction pathways and transition states, reducing trial-and-error in catalyst selection .
  • Molecular docking : Screens binding affinity with targets like PDE4 or kinase enzymes, guiding structural modifications .
  • COMSOL Multiphysics : Simulates reaction kinetics and mass transfer in flow reactors, improving scalability .

Example Workflow:

Use Gaussian or ORCA for DFT calculations.

Dock the compound into protein active sites (e.g., PDB: 1XM6) using AutoDock Vina.

Validate predictions with in vitro assays (e.g., IC50 measurements) .

Q. How should researchers resolve contradictory spectral data (e.g., NMR splitting patterns) in imidazoquinoxaline derivatives?

Answer:

  • Step 1 : Verify sample purity via HPLC or TLC (e.g., Rf = 0.33 in CH2Cl2/MeOH 20:1) .
  • Step 2 : Assign peaks using 2D NMR (HSQC, HMBC) to distinguish overlapping signals.
  • Step 3 : Compare with literature. For example, δ = 3.81 ppm (bs, NH3) in DMSO-d6 matches protonated amine salts .
  • Step 4 : Re-examine reaction conditions (e.g., solvent polarity, pH) that may alter tautomeric forms .

Q. What strategies improve the stability of 1,6,7-Trimethyl derivatives under physiological conditions?

Answer:

  • Formulation : Encapsulate in PEGylated liposomes to reduce hydrolysis.
  • pH adjustment : Store at pH 7.4 (phosphate buffer) to prevent imidazole ring protonation .
  • Lyophilization : Increases shelf life by removing water, which can catalyze degradation .

Q. How can factorial design optimize reaction conditions for imidazoquinoxaline synthesis?

Answer: A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent polarity) at two levels:

  • Response variables : Yield, purity.
  • Analysis : ANOVA identifies significant interactions (e.g., temperature × catalyst loading).
  • Example : Increasing Cu(I) from 0.05 to 0.1 equiv. improves yield by 15% but lowers purity by 8% due to Cu residue .

Q. What in vitro assays are suitable for evaluating the bioactivity of 1,6,7-Trimethyl derivatives?

Answer:

  • Kinase inhibition : Use ADP-Glo™ assay for PIM1 kinase (IC50 < 1 µM indicates potency) .
  • Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC50 values) .

Data Interpretation Tip : Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.